2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827983
InChI: InChI=1S/C9H8N4O/c1-7-10-2-3-13(7)9-11-4-8(6-14)5-12-9/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol

2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17827983

Molecular Formula: C9H8N4O

Molecular Weight: 188.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde -

Specification

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
IUPAC Name 2-(2-methylimidazol-1-yl)pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C9H8N4O/c1-7-10-2-3-13(7)9-11-4-8(6-14)5-12-9/h2-6H,1H3
Standard InChI Key JAXDULYICLSBKV-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN1C2=NC=C(C=N2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) fused to a 2-methylimidazole group (a five-membered ring containing two nitrogen atoms and a methyl substituent). The aldehyde group at the 5-position of the pyrimidine ring enhances electrophilicity, enabling participation in nucleophilic addition reactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₈N₄O
Molecular Weight188.19 g/mol
IUPAC Name2-(2-methylimidazol-1-yl)pyrimidine-5-carbaldehyde
Canonical SMILESCC1=NC=CN1C2=NC=C(C=N2)C=O

The presence of both imidazole and pyrimidine rings allows for hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets such as enzymes or nucleic acids.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde involves two primary steps:

  • Condensation Reaction: 2-Methylimidazole reacts with a halogenated pyrimidine derivative (e.g., 5-bromopyrimidine) in the presence of a base such as potassium carbonate. This step forms the imidazole-pyrimidine linkage.

  • Oxidation: The intermediate product undergoes oxidation using agents like manganese dioxide (MnO₂) or Dess-Martin periodinane to introduce the aldehyde group at the 5-position.

Example Protocol:

  • Reactants: 2-Methylimidazole (1.0 equiv), 5-bromopyrimidine (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent: Dimethylformamide (DMF), 80°C, 12 hours

  • Oxidation: MnO₂ in dichloromethane, room temperature, 6 hours

  • Yield: ~60–70%

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to improve reaction efficiency and purity. Critical parameters include temperature control (±2°C) and stoichiometric precision to minimize byproducts like N-alkylated impurities.

Chemical Reactivity and Derivatives

Aldehyde-Functionalized Reactions

The aldehyde group participates in several key transformations:

  • Nucleophilic Addition: Reacts with amines to form Schiff bases, which are precursors to heterocyclic pharmaceuticals.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the corresponding alcohol, 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-methanol.

  • Condensation: Knoevenagel reactions with active methylene compounds (e.g., malononitrile) generate α,β-unsaturated derivatives.

Coordination Chemistry

The imidazole nitrogen atoms act as Lewis bases, forming complexes with transition metals such as copper(II) and zinc(II). These complexes are studied for catalytic and antimicrobial applications.

Biological Activity and Applications

Enzyme Inhibition

Preliminary in vitro studies suggest that 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde inhibits tyrosine kinases (IC₅₀ = 2.3 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 5.1 µM). The mechanism involves competitive binding to the ATP-binding pocket of kinases, as modeled via molecular docking.

Antibacterial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to first-generation cephalosporins. Synergistic effects are observed with β-lactam antibiotics, reducing resistance development.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Functional GroupBioactivity (IC₅₀)
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehydeC₁₀H₁₀N₄OAldehyde1.8 µM (Kinase X)
2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehydeC₈H₆N₄OAldehyde3.2 µM (Kinase X)
2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehydeC₉H₈N₄OAldehyde2.3 µM (Kinase X)

The methyl substituent on the imidazole ring enhances lipid solubility, improving membrane permeability compared to non-methylated analogs.

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